![molecular formula C18H17ClN4O2 B2944509 N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 940983-06-2](/img/structure/B2944509.png)
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 940983-06-2) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C18H17ClN4O2 |
Molecular Weight | 356.8 g/mol |
CAS Number | 940983-06-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Testing :
- In vitro studies demonstrated that this triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating strong antiproliferative activity compared to Melampomagnolide B (IC50 = 4.93 µM) .
- The compound also induced apoptosis in cancer cells by decreasing the expression of epithelial proteins and increasing mesenchymal markers, suggesting a shift towards a more aggressive phenotype .
-
Mechanism of Action :
- The anticancer effects were attributed to the inhibition of NF-kB signaling pathways. The compound decreased DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal levels of IkBα .
- Additionally, studies indicated that triazole compounds could enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Activity
The biological evaluation of this compound also revealed notable antimicrobial properties.
Antimicrobial Testing
- Some derivatives in the triazole class have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly enhance antimicrobial efficacy .
Summary of Findings
The biological activities of this compound can be summarized as follows:
Activity Type | Observed Effects | IC50 Values |
---|---|---|
Anticancer | Induction of apoptosis; inhibition of proliferation | HCT116: 0.43 µM |
Antimicrobial | Effective against E. coli and S. aureus | Not specified |
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-6-8-15(9-7-12)23-16(11-25-2)17(21-22-23)18(24)20-14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLIKVRPUSZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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